6-Methoxy-1,2-dimethyl-7,8-methylenedioxy-1,2,3,4-tetrahydroisoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of Lophophorine involves several steps. One common method includes the use of 3,4,5-trimethoxyphenethylamine as a precursor . The synthetic route typically involves the formation of intermediate compounds through a series of reactions, including methylation and cyclization. Industrial production methods are less documented, but they likely involve similar synthetic routes optimized for large-scale production.
Chemical Reactions Analysis
Lophophorine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols.
Common reagents used in these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: It serves as a model compound for studying the behavior of alkaloids and their derivatives.
Mechanism of Action
Lophophorine exerts its effects primarily through its interaction with the serotonergic system. It binds to serotonin receptors, particularly the 5-HT₂A receptor, leading to the release of calcium ions from the endoplasmic reticulum . This interaction triggers a cascade of intracellular events that result in its psychoactive effects. Additionally, Lophophorine has been found to inhibit the monoamine oxidase A enzyme, contributing to its overall pharmacological profile .
Comparison with Similar Compounds
Lophophorine is often compared to other alkaloids found in the Lophophora family, such as:
Anhalonidine: This compound is also found in Lophophora cacti and has been studied for its unique chemical and pharmacological properties.
Lophophorine’s uniqueness lies in its specific interaction with serotonin receptors and its moderate inhibition of monoamine oxidase A, setting it apart from other similar compounds .
Properties
Molecular Formula |
C13H17NO3 |
---|---|
Molecular Weight |
235.28 g/mol |
IUPAC Name |
4-methoxy-8,9-dimethyl-7,9-dihydro-6H-[1,3]dioxolo[4,5-h]isoquinoline |
InChI |
InChI=1S/C13H17NO3/c1-8-11-9(4-5-14(8)2)6-10(15-3)12-13(11)17-7-16-12/h6,8H,4-5,7H2,1-3H3 |
InChI Key |
PNFBXEKHLUDPIM-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2=C3C(=C(C=C2CCN1C)OC)OCO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.